

cross-validation of NE-100 results with other research findings

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A Comparative Analysis of NEO100 for Recurrent Glioblastoma

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NEO100 (intranasal perillyl alcohol) with current standard-of-care treatments for recurrent glioblastoma. The information is compiled from recent clinical trial data and research findings to offer an objective overview of efficacy, safety, and mechanisms of action.

Executive Summary

Recurrent glioblastoma presents a significant therapeutic challenge with limited effective treatment options. NEO100, a highly purified formulation of perillyl alcohol administered intranasally, has emerged as a promising investigational therapy. Clinical trial data suggests that NEO100 may offer a survival benefit with a favorable safety profile compared to existing treatments. This guide will delve into the quantitative data from clinical studies, outline the experimental protocols, and illustrate the proposed mechanism of action of NEO100 in comparison to established therapies for recurrent glioblastoma, including temozolomide, lomustine, bevacizumab, and regorafenib.

Efficacy and Safety: A Quantitative Comparison



The following tables summarize the key efficacy and safety outcomes for NEO100 and standard-of-care treatments for recurrent glioblastoma.

Table 1: Efficacy of NEO100 and Standard-of-Care Therapies in Recurrent Glioblastoma

Treatment	6-Month Progression-Free Survival (PFS-6)	Overall Survival (OS)	Radiographic Response Rate
NEO100 (Perillyl Alcohol)	33% - 44%[1][2][3]	Median OS: 15 months[2][3]	24% Radiographic Remission[4]
Temozolomide	20.1% (standard schedule) - 33.1% (metronomic schedule)[5][6][7]	Median OS: Varies by study	Objective Response Rate: 14%[6]
Lomustine	~20%[8]	Median OS: 7-8.6 months[8]	Low objective response rate (~10%)
Bevacizumab	29% - 42.6%[9][10]	Median OS: 7.2 - 12 months[10]	28.2% - 43%[10]
Regorafenib	18%[11]	Median OS: 10.2 months[11][12]	Partial Response: 7.4%[11]

Table 2: Safety and Administration of NEO100 and Standard-of-Care Therapies



Treatment	Common Adverse Events	Administration
NEO100 (Perillyl Alcohol)	No significant toxicity reported[4]	Intranasal self-administration via a nebulizer, four times daily[2][13][14]
Temozolomide	Myelosuppression (thrombocytopenia, neutropenia), fatigue, nausea	Oral
Lomustine	Myelosuppression (delayed and cumulative), nausea, vomiting	Oral
Bevacizumab	Hypertension, proteinuria, thromboembolic events, gastrointestinal perforation	Intravenous infusion
Regorafenib	Hand-foot skin reaction, fatigue, diarrhea, hypertension	Oral

Experimental Protocols NEO100 Clinical Trial Protocol

The clinical evaluation of NEO100 has been conducted through Phase 1 and 2a trials.[13][14] [15] The key aspects of the protocol are as follows:

- Patient Population: Adult patients (≥ 18 years) with radiographically-confirmed recurrent or
 progressive Grade III or IV IDH1-mutant glioma who have failed previous radiation and/or
 temozolomide therapy.[13][14][15][16] Patients are required to have an ECOG performance
 status of 0-2 and an expected survival of at least three months.[13][14]
- Study Design: The studies are typically open-label, multi-site trials. The Phase 1 portion follows a 3+3 dose-escalation design to determine the maximum tolerated dose.[13][14][15]
 The Phase 2a portion is an expansion cohort to further evaluate safety and efficacy.[13][14]
 [15]



- Treatment Administration: NEO100 is self-administered by patients intranasally using a nebulizer.[2][17] The daily dose is divided into four administrations.[2][13][14] Dosing in the Phase 1 trial ranged from 384 mg/day to 1152 mg/day.[2][17]
- Efficacy and Safety Assessment: Tumor response is evaluated using the Response
 Assessment in Neuro-Oncology (RANO) criteria, which includes MRI scans, neurological
 status, and corticosteroid dose.[17] Safety is monitored through the recording of adverse
 events, physical examinations, vital signs, and clinical laboratory tests.[17]

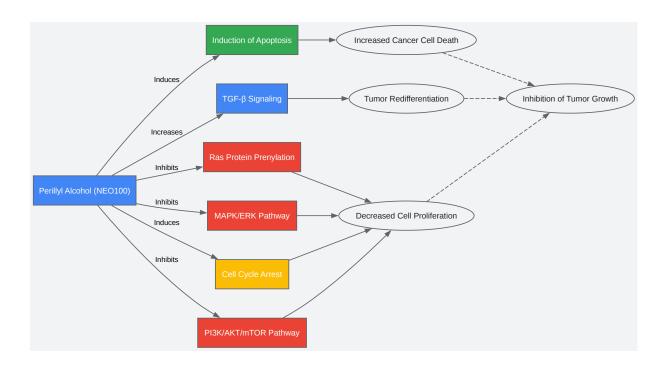
Comparator Therapies: Standard of Care

- Temozolomide: Typically administered orally in a 5-day cycle every 28 days. Metronomic (continuous low-dose) schedules are also used.
- Lomustine: Administered orally once every 6 weeks.[8][18]
- Bevacizumab: Administered as an intravenous infusion, typically every 2 weeks.
- Regorafenib: Administered orally for the first 3 weeks of a 4-week cycle.[11][19]

Mechanism of Action of Perillyl Alcohol (NEO100)

Perillyl alcohol, the active ingredient in NEO100, is a naturally occurring monoterpene that has demonstrated anti-cancer properties through multiple mechanisms of action.[20][21] Its proposed signaling pathways are illustrated below.





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Caption: Proposed mechanism of action of Perillyl Alcohol (NEO100) in cancer cells.

Perillyl alcohol exerts its anti-tumor effects by:

- Inhibiting Ras protein prenylation: This post-translational modification is crucial for the function of Ras proteins, which are key regulators of cell growth and proliferation.[20][21]
- Inducing apoptosis (programmed cell death): Perillyl alcohol has been shown to activate apoptotic pathways in cancer cells.[20][21]
- Causing cell cycle arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing.[22]



Modulating signaling pathways: Perillyl alcohol can influence various signaling pathways involved in cancer development, including the MAPK/ERK and PI3K/AKT/mTOR pathways.
 [22][23] It has also been shown to increase the expression of transforming growth factor-beta (TGF-β) receptors, which can lead to tumor redifferentiation.

Conclusion

NEO100 represents a novel therapeutic approach for recurrent glioblastoma with a distinct mechanism of action and a favorable safety profile observed in early clinical trials. The intranasal delivery system offers a non-invasive method to bypass the blood-brain barrier, a significant hurdle in treating brain tumors. While direct comparative trials are needed for definitive conclusions, the initial efficacy data for NEO100 in a difficult-to-treat patient population are encouraging. Continued research and larger clinical studies are warranted to fully establish the role of NEO100 in the management of recurrent glioblastoma.

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